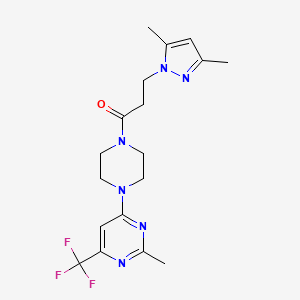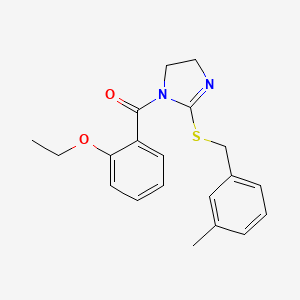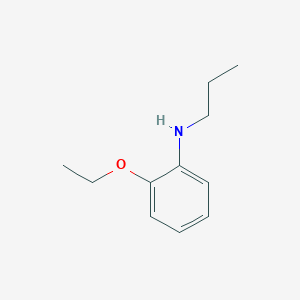
N-(2-Ethoxyphenyl)-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-Ethoxyphenyl)-N-propylamine, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the intricacies of intramolecular and intermolecular interactions that stabilize the molecular structure and influence its reactivity and properties (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(2-Ethoxyphenyl)-N-propylamine and its derivatives are diverse, including catalytic processes that lead to the formation of complex molecules. For instance, dirhodium(II) acetate catalyzes a three-component reaction involving phenyldiazoacetate, arylamine, and imine to synthesize 1,2-diamines, demonstrating the compound's versatility in synthetic chemistry (Yuanhua Wang et al., 2003).
Physical Properties Analysis
The physical properties of N-(2-Ethoxyphenyl)-N-propylamine derivatives are crucial for understanding their behavior in different environments. These properties, such as melting points, solubility, and phase behavior, depend on the molecular structure and the nature of substituents. Detailed studies on related compounds provide insights into how these physical properties are influenced by molecular modifications.
Chemical Properties Analysis
The chemical properties of N-(2-Ethoxyphenyl)-N-propylamine, including reactivity, stability, and functional group behavior, are essential for its application in synthetic chemistry and material science. Investigations into related compounds, such as N-alkylphenylphosphinoylhydroxylamines, highlight the chemical versatility and potential for selective transformations, showcasing the compound's broad utility (M. J. Harger, A. Smith, 1987).
Wissenschaftliche Forschungsanwendungen
Analytical Characterizations and Structural Elucidation
N-(2-Ethoxyphenyl)-N-propylamine, as part of the N-alkyl-arylcyclohexylamines family, has been studied for its analytical characterizations and structural elucidation. Wallach et al. (2016) describe the syntheses of fifteen N-alkyl-arylcyclohexylamines, including N-(2-Ethoxyphenyl)-N-propylamine, and their analytical characterizations using various techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).
Pharmacological Actions and Comparative Studies
In earlier research, the pharmacological actions of β-phenyl-N-propylamines, including methoxy derivatives like N-(2-Ethoxyphenyl)-N-propylamine, were studied. Graham and Cartland (1944) found that the methoxy derivatives were better bronchodilators compared to their hydroxyl analogues and were also more toxic intravenously in rats. They also noted a relationship between pressor action and naso-mucous membrane vasoconstriction (Graham & Cartland, 1944).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to N-(2-Ethoxyphenyl)-N-propylamine have been explored. Jarrahpour and Zarei (2007) demonstrated the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate, offering insights into the chemical behavior and potential applications of similar compounds (Jarrahpour & Zarei, 2007).
Antibacterial and Modulatory Activity
Recent studies have also focused on the antibacterial and modulatory activity of compounds structurally related to N-(2-Ethoxyphenyl)-N-propylamine. Figueredo et al. (2020) investigated the pharmacological properties of various compounds, revealing potential antibacterial agents for specific proteins and suggesting therapeutic alternatives to bacterial resistance (Figueredo et al., 2020).
Luminescence Studies
Yang et al. (2006) conducted a study involving the synthesis of a hexanuclear Zn-Nd complex using a Schiff-base ligand related to N-(2-Ethoxyphenyl)-N-propylamine, demonstrating applications in luminescence (Yang et al., 2006).
Eigenschaften
IUPAC Name |
2-ethoxy-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYHJBKZRGSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxyphenyl)-N-propylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)
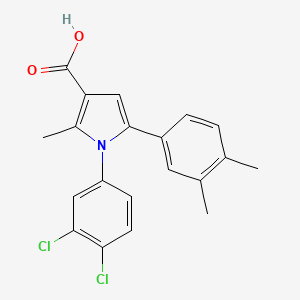

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
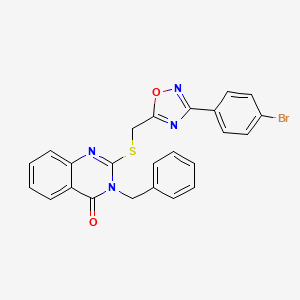
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)
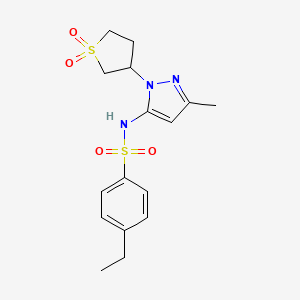
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)
